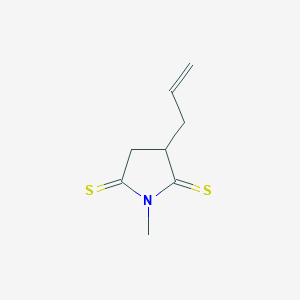
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a prop-2-en-1-yl group, and two sulfur atoms forming dithione functionality. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione typically involves the construction of the pyrrolidine ring followed by the introduction of the dithione functionality. One common method involves the reaction of 1-methylpyrrolidine with prop-2-en-1-yl halide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The dithione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
1-Methyl-2-pyrrolidinone: A related compound with a similar pyrrolidine ring structure but lacking the dithione functionality.
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione: A compound with a similar structure but with a dione group instead of dithione.
Uniqueness: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is unique due to the presence of the dithione group, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the dithione group.
Propiedades
Número CAS |
106058-13-3 |
|---|---|
Fórmula molecular |
C8H11NS2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
1-methyl-3-prop-2-enylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C8H11NS2/c1-3-4-6-5-7(10)9(2)8(6)11/h3,6H,1,4-5H2,2H3 |
Clave InChI |
SRDKWACBYWANLA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)CC(C1=S)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


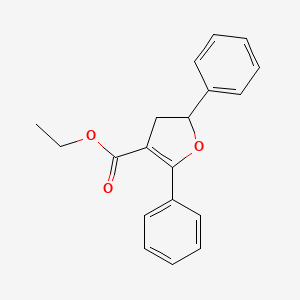
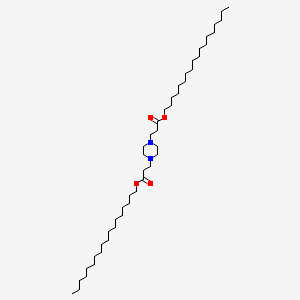
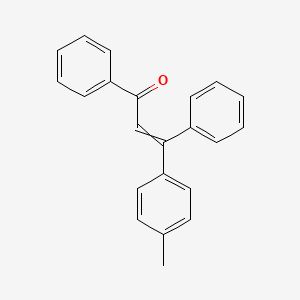
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
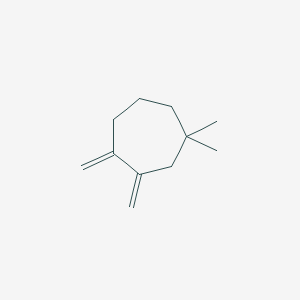

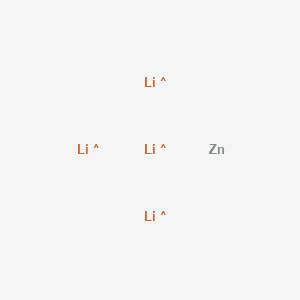
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
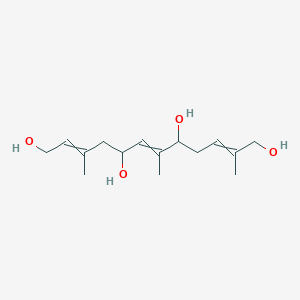


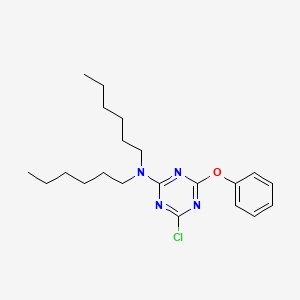
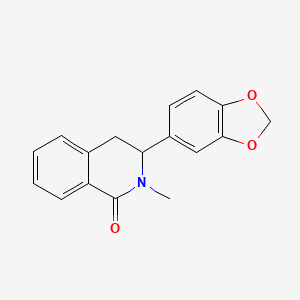
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
